5-Bromo-2-fluoro-4-hydroxybenzonitrile
Overview
Description
5-Bromo-2-fluoro-4-hydroxybenzonitrile is a useful research compound. Its molecular formula is C7H3BrFNO and its molecular weight is 216.01 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Photodegradation and Environmental Impact
5-Bromo-2-fluoro-4-hydroxybenzonitrile, a halogenated aromatic nitrile, has been studied in the context of its photodegradation and environmental impact. Research by Kochany (1992) explored the photodegradation of bromoxynil (3,5-dibromo-4-hydroxybenzonitrile) in the presence of carbonates, revealing the quenching effect of carbonate on this process and the formation of various photoproducts (Kochany, 1992). Similarly, another study by Kochany (1992) investigated the effects of iron(III) and manganese(II) ions on the photodegradation rate of bromoxynil, finding that these cations increase its degradation rate (Kochany, 1992).
Herbicide Resistance in Transgenic Plants
Stalker, McBride, and Malyj (1988) reported on the development of herbicide resistance in transgenic plants expressing a bacterial detoxification gene for bromoxynil. This approach involved using a specific nitrilase that converts bromoxynil to its primary metabolite, demonstrating a method to achieve herbicide resistance (Stalker et al., 1988).
Photochemical Behavior
Research by Bonnichon et al. (1999) on the photochemistry of substituted 4-halogenophenols including compounds similar to this compound demonstrated the detection and identification of transient species formed during the photochemical process, highlighting the complex behavior of these compounds under light exposure (Bonnichon et al., 1999).
Anaerobic Biotransformation
Knight, Berman, and Häggblom (2003) explored the anaerobic biodegradation of bromoxynil, demonstrating its transformation under various anaerobic conditions and the reductive debromination process leading to the formation of phenol and other metabolites (Knight et al., 2003).
Chemical Synthesis and Industrial Applications
Subbarayappa et al. (2010) discussed the efficient and environmentally friendly preparation of herbicides including bromoxynil, illustrating the significance of this compound in the production of effective herbicides (Subbarayappa et al., 2010).
Mechanism of Action
Target of Action
It’s known that halogenated benzonitriles often interact with various enzymes and receptors in the body, influencing their function .
Mode of Action
For instance, they can undergo Suzuki–Miyaura cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves the coupling of an organoboron compound (like our 5-Bromo-2-fluoro-4-hydroxybenzonitrile) with a halide using a palladium catalyst .
Biochemical Pathways
The compound’s potential to participate in suzuki–miyaura cross-coupling suggests it could influence various biochemical pathways, depending on the other compounds present .
Pharmacokinetics
It’s known that the compound has a high gastrointestinal absorption and is a cyp3a4 inhibitor . These properties could impact its bioavailability and the way it’s metabolized and excreted from the body .
Result of Action
Given its potential to participate in suzuki–miyaura cross-coupling, it could contribute to the formation of new carbon–carbon bonds, thereby influencing the structure and function of various molecules .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling it participates in requires specific conditions, such as the presence of a palladium catalyst . Additionally, factors like pH and temperature could potentially affect its stability and reactivity .
Properties
IUPAC Name |
5-bromo-2-fluoro-4-hydroxybenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrFNO/c8-5-1-4(3-10)6(9)2-7(5)11/h1-2,11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YESGAMVCLNWVKB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)O)F)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.